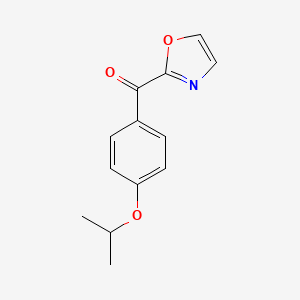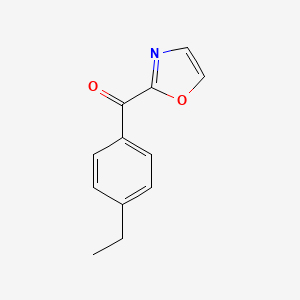
4-Bromo-3-fluorophenyl cyclopropyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-3-fluorophenyl cyclopropyl ketone is a chemical compound with the molecular formula C10H8BrFO . It has a molecular weight of 243.08 . The compound is a clear yellow oil .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluorophenyl cyclopropyl ketone consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group through a ketone functional group .Physical And Chemical Properties Analysis
4-Bromo-3-fluorophenyl cyclopropyl ketone is a clear yellow oil . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Advanced Battery Science
The electronegative atoms like fluorine in the compound can be utilized in the development of advanced battery technologies. They can contribute to the stability and efficiency of electrolytes or as part of cathode materials in lithium-ion batteries.
Each application leverages the unique chemical structure of 4-Bromo-3-fluorophenyl cyclopropyl ketone to explore and enhance different fields of scientific research . The compound’s versatility underscores its importance in ongoing scientific exploration and innovation.
properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVIKFLEKLICRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642496 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorophenyl cyclopropyl ketone | |
CAS RN |
898790-03-9 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














